molecular formula C6H11ClO2 B6211069 pentan-3-yl carbonochloridate CAS No. 20412-36-6

pentan-3-yl carbonochloridate

Cat. No.: B6211069
CAS No.: 20412-36-6
M. Wt: 150.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentan-3-yl carbonochloridate is an organic compound with the molecular formula C7H12BrClO2. It is a member of the chloroformate esters, which are formally esters of chloroformic acid. This compound is characterized by the presence of a pentan-3-yl group attached to a carbonochloridate moiety. It is used as a reagent in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentan-3-yl carbonochloridate can be synthesized through the reaction of pentan-3-ol with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

C5H11OH+COCl2C7H12BrClO2+HCl\text{C5H11OH} + \text{COCl2} \rightarrow \text{C7H12BrClO2} + \text{HCl} C5H11OH+COCl2→C7H12BrClO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where pentan-3-ol and phosgene are continuously fed into the reaction chamber. The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity of the product. The resulting this compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Pentan-3-yl carbonochloridate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.

    Hydrolysis: It hydrolyzes in the presence of water to form pentan-3-ol and hydrochloric acid.

Common Reagents and Conditions

    Amines: React with this compound to form carbamates.

    Alcohols: React to form carbonate esters.

    Water: Causes hydrolysis to form pentan-3-ol and hydrochloric acid.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Pentan-3-ol and Hydrochloric Acid: Formed from hydrolysis.

Scientific Research Applications

Pentan-3-yl carbonochloridate is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing the carbonochloridate group into organic molecules.

    Pharmaceuticals: In the synthesis of intermediates for drug development.

    Materials Science: In the preparation of polymers and other advanced materials.

    Analytical Chemistry: As a derivatization agent for gas chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of pentan-3-yl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonate esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl Chloroformate: Another chloroformate ester with similar reactivity.

    Ethyl Chloroformate: Similar in structure and reactivity but with an ethyl group instead of a pentan-3-yl group.

    Benzyl Chloroformate: Used for introducing the carboxybenzyl (Cbz) protecting group in organic synthesis.

Uniqueness

Pentan-3-yl carbonochloridate is unique due to the presence of the pentan-3-yl group, which imparts different steric and electronic properties compared to other chloroformate esters. This can influence its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

20412-36-6

Molecular Formula

C6H11ClO2

Molecular Weight

150.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.